![molecular formula C9H14N4O B2906865 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine CAS No. 1796869-21-0](/img/structure/B2906865.png)
1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine
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Overview
Description
1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine is a compound that contains a triazole moiety . Triazole, comprising three nitrogen atoms and two carbon atoms, is divided into two isomers 1,2,3-triazole and 1,2,4-triazole . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their broad range of applications . A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Chemical Reactions Analysis
Triazole molecules play a vital role in pharmaceuticals and agrochemicals . The chemistry of the compounds containing this moiety underwent substantial growth over the past decades . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .Scientific Research Applications
Medicinal and Pharmaceutical Chemistry
Compounds containing a triazole, like the one , exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . A significant number of drugs with a triazole structure have been developed and approved, for example, ketoconazole and fluconazole .
Agrochemistry
Triazole compounds have important application value in agrochemistry . They are used in the development of new pesticides and herbicides due to their broad-spectrum biological activities .
Material Chemistry
Triazoles are also used in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Antifungal Activity
The synthesized 1,2,3-triazoles underwent antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae .
Industrial Applications
These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Future Directions
Given the importance of the triazole scaffold, its synthesis has attracted much attention . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . Future research could focus on exploring the potential applications of these compounds in various fields.
properties
IUPAC Name |
(1-methyltriazol-4-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-7-8(10-11-12)9(14)13-5-3-2-4-6-13/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVXAMPBFOMACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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